molecular formula C29H28N2O4 B2775061 2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate CAS No. 956448-51-4

2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate

Cat. No. B2775061
CAS RN: 956448-51-4
M. Wt: 468.553
InChI Key: XZKOEUALMWFWAJ-ROPCGAEQSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring as a key component. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . The pyrrole ring in this compound is part of a larger octahydropyrrolo[2,3-b]pyrrol group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I have access to .

Scientific Research Applications

Heterocyclic Compound Applications in Drug Synthesis and Material Science

  • Molecular Structure and Hydrogen Bonding

    Studies on compounds with pyrrolopyrrole and related structures have highlighted their unique molecular conformations and hydrogen bonding capabilities, which could be essential for designing drugs with specific target interactions. The nonplanar conformation and the ability to form hydrogen bonds make them suitable candidates for drug design and material science applications (Quiroga et al., 2013).

  • Synthetic Methodologies for Analgesic Agents

    The development of novel synthetic methodologies for producing compounds with analgesic properties has been reported. These methodologies involve complex heterocyclic compounds that could serve as frameworks for developing new pain management drugs (Trukhanova et al., 2021).

  • Anticancer and Antimicrobial Activities

    Certain pyrrolopyrrole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. The structural features of these compounds contribute to their potential as therapeutic agents against various types of cancers and microbial infections (Gomha et al., 2015).

  • Anticonvulsant Agents

    The synthesis of benzothiazepinylpyridine derivatives and their evaluation as anticonvulsant agents highlight the importance of heterocyclic compounds in developing treatments for neurological disorders. These studies provide a foundation for future research into similar compounds for treating epilepsy and other seizure-related conditions (Kaur & Kumar, 2010).

  • Chemosensor Development

    Novel chemosensors based on heterocyclic structures have been developed for the detection of metal ions. These sensors offer potential applications in environmental monitoring and diagnostic assays, showcasing the versatility of heterocyclic compounds in sensor technology (Aysha et al., 2021).

Future Directions

Pyrrole-containing compounds are a rich area of study in medicinal chemistry due to their diverse biological activities . Future research could explore the synthesis of novel pyrrole-containing compounds and their potential applications in treating various diseases .

properties

IUPAC Name

[2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-18-8-6-10-20(14-18)26(33)31-23(16-29(3)17-25(32)30-28(29)31)22-12-4-5-13-24(22)35-27(34)21-11-7-9-19(2)15-21/h4-15,23,28H,16-17H2,1-3H3,(H,30,32)/t23?,28?,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKOEUALMWFWAJ-ROPCGAEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC3(C2NC(=O)C3)C)C4=CC=CC=C4OC(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2C(C[C@]3(C2NC(=O)C3)C)C4=CC=CC=C4OC(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate

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